molecular formula C19H11NOS2 B14477829 2-Phenylphenoxathiino[2,3-D][1,3]thiazole CAS No. 65772-63-6

2-Phenylphenoxathiino[2,3-D][1,3]thiazole

Cat. No.: B14477829
CAS No.: 65772-63-6
M. Wt: 333.4 g/mol
InChI Key: TWUUPTHLRBSPBN-UHFFFAOYSA-N
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Description

2-Phenylphenoxathiino[2,3-D][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylphenoxathiino[2,3-D][1,3]thiazole can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the condensation of 2-bromoacetophenones with thiourea or selenourea under solvent-free conditions . Another method involves the cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates . These reactions are often catalyzed by bases or transition metals to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. For instance, the use of silica-supported tungstosilisic acid as a catalyst in a one-pot multicomponent procedure has been reported to be efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Phenylphenoxathiino[2,3-D][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

2-Phenylphenoxathiino[2,3-D][1,3]thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2-Phenylphenoxathiino[2,3-D][1,3]thiazole is unique due to its specific structural features, which include the phenyl and phenoxathiino groups. These groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other thiazole derivatives .

Properties

CAS No.

65772-63-6

Molecular Formula

C19H11NOS2

Molecular Weight

333.4 g/mol

IUPAC Name

2-phenyl-[1,4]benzoxathiino[3,2-f][1,3]benzothiazole

InChI

InChI=1S/C19H11NOS2/c1-2-6-12(7-3-1)19-20-13-10-18-15(11-17(13)23-19)21-14-8-4-5-9-16(14)22-18/h1-11H

InChI Key

TWUUPTHLRBSPBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3S2)OC5=CC=CC=C5S4

Origin of Product

United States

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